4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

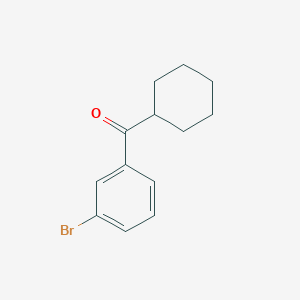

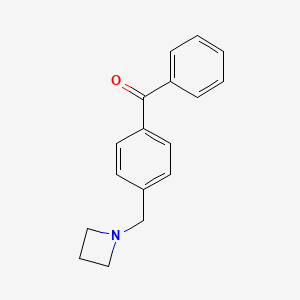

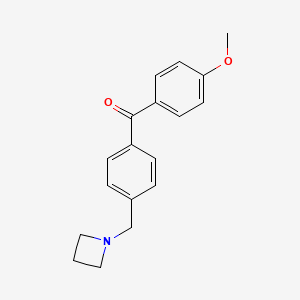

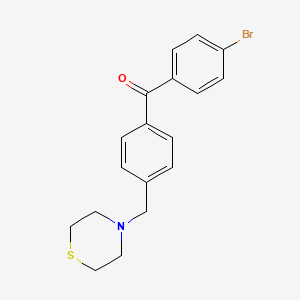

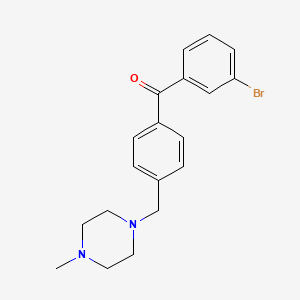

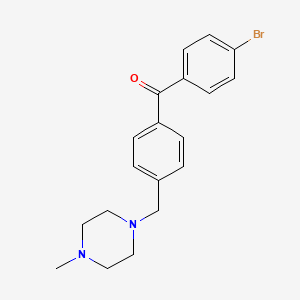

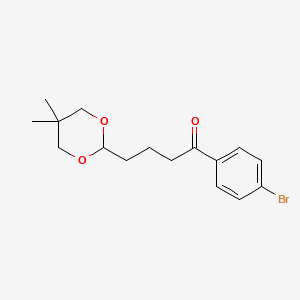

4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with the molecular formula C16H21BrO3 . It has an average mass of 341.240 Da and a monoisotopic mass of 340.067413 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone consists of a bromine atom attached to a butyrophenone group, which is further connected to a 5,5-dimethyl-1,3-dioxan-2-YL group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be determined through experimental methods .Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry .

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application : The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .

- Results : The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethyl-7-bromoindole .

- Scientific Field : Organic Chemistry .

- Application Summary : 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one was used as a “Masked” α-Bromo-α’-Hydroxy Ketone in the Synthesis of Heterocyclic Systems .

- Methods of Application : It forms 2-imidazo [1,2- a ]pyridin-2-yl-2-propanol with 2-aminopyridine, 11a-hydroxy-1,1-dimethyl-3-oxo-1,5,11,11a-tetrahydro [1,3]oxazolo [3,4- a ]pyrido [1,2- d ]-10-pyrazinium bromide with 2- (aminomethyl)pyridine, and the corresponding derivative of 4-hydroxyoxazolidin-2-one with 2- (3,4-dimethoxyphenyl)ethylamine .

- Results : The last product was converted by intramolecular amidoalkylation without isolation into 10b- (bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro [1,3]oxazolo [3,4- a ]isoquinolin-3-one .

Synthesis of Indole Derivatives

Synthesis of Heterocyclic Systems

- Scientific Field : Environmental Chemistry .

- Application Summary : DBDMH (1,3-Dibromo-5,5-Dimethylhydantoin), a compound similar to the one you mentioned, is widely used as a disinfectant for drinking water purification and recreational water treatment .

- Methods of Application : It is added to water systems and reacts to form hypobromous acid (HOBr), which is a potent disinfectant .

- Results : The disinfection process effectively kills various pathogens present in the water .

- Scientific Field : Organic Chemistry .

- Application Summary : DBDMH is used as a cheap and convenient alternative to NBS (N-bromosuccinimide) for the bromination of electron-rich arenes .

- Methods of Application : The bromination reaction is carried out under mild conditions without the use of a catalyst and an external oxidant .

- Results : Various sorts of alkene substrates are transformed into the corresponding 1,2-dibrominated products in good to excellent yields and exclusive diastereoselectivity .

- Scientific Field : Organic Chemistry .

- Application Summary : 1,4-Dibromo-2,5-dimethylbenzene, a compound similar to the one you mentioned, has been used in the preparation of 1,4-diformyl-2,5-dimethylbenzene .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The reaction results in the formation of 1,4-diformyl-2,5-dimethylbenzene .

Disinfectant for Water Sanitation

Bromination of Electron-Rich Arenes

Preparation of Diformyl Compounds

Propiedades

IUPAC Name |

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADXQSDQOHWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645913 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898785-74-5 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.